molecular formula C35H32BrN5O2S B454131 N-[1-(4-BROMOBENZYL)-3,5-DIMETHYL-1H-PYRAZOL-4-YL]-N'-(2,5-DIMETHYLPHENYL)-N-[1-(1-NAPHTHYL)-2,5-DIOXOTETRAHYDRO-1H-PYRROL-3-YL]THIOUREA

N-[1-(4-BROMOBENZYL)-3,5-DIMETHYL-1H-PYRAZOL-4-YL]-N'-(2,5-DIMETHYLPHENYL)-N-[1-(1-NAPHTHYL)-2,5-DIOXOTETRAHYDRO-1H-PYRROL-3-YL]THIOUREA

Cat. No.: B454131
M. Wt: 666.6g/mol
InChI Key: DCVPWYOMEIJEQP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[1-(4-BROMOBENZYL)-3,5-DIMETHYL-1H-PYRAZOL-4-YL]-N’-(2,5-DIMETHYLPHENYL)-N-[1-(1-NAPHTHYL)-2,5-DIOXOTETRAHYDRO-1H-PYRROL-3-YL]THIOUREA is a complex organic compound characterized by its unique structure, which includes a pyrazole ring, a naphthyl group, and a thiourea moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(4-BROMOBENZYL)-3,5-DIMETHYL-1H-PYRAZOL-4-YL]-N’-(2,5-DIMETHYLPHENYL)-N-[1-(1-NAPHTHYL)-2,5-DIOXOTETRAHYDRO-1H-PYRROL-3-YL]THIOUREA typically involves multi-step organic reactions. The process begins with the preparation of the pyrazole ring, followed by the introduction of the bromobenzyl group. Subsequent steps involve the formation of the naphthyl group and the thiourea moiety. Each step requires specific reagents and conditions, such as the use of strong acids or bases, high temperatures, and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, automated synthesis, and advanced purification techniques. The scalability of the process is crucial for industrial applications, ensuring that the compound can be produced in large quantities with consistent quality.

Chemical Reactions Analysis

Types of Reactions

N-[1-(4-BROMOBENZYL)-3,5-DIMETHYL-1H-PYRAZOL-4-YL]-N’-(2,5-DIMETHYLPHENYL)-N-[1-(1-NAPHTHYL)-2,5-DIOXOTETRAHYDRO-1H-PYRROL-3-YL]THIOUREA undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiourea moiety to thiols or amines.

    Substitution: The bromobenzyl group can undergo nucleophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions often involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while reduction can produce thiols. Substitution reactions can lead to a variety of derivatives with different functional groups.

Scientific Research Applications

N-[1-(4-BROMOBENZYL)-3,5-DIMETHYL-1H-PYRAZOL-4-YL]-N’-(2,5-DIMETHYLPHENYL)-N-[1-(1-NAPHTHYL)-2,5-DIOXOTETRAHYDRO-1H-PYRROL-3-YL]THIOUREA has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis to create complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer and infectious diseases.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-[1-(4-BROMOBENZYL)-3,5-DIMETHYL-1H-PYRAZOL-4-YL]-N’-(2,5-DIMETHYLPHENYL)-N-[1-(1-NAPHTHYL)-2,5-DIOXOTETRAHYDRO-1H-PYRROL-3-YL]THIOUREA involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to active sites, inhibiting enzyme activity or modulating receptor function. This interaction can trigger specific signaling pathways, leading to the desired biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[1-(4-BROMOBENZYL)-3,5-DIMETHYL-1H-PYRAZOL-4-YL]-N’-(2,5-DIMETHYLPHENYL)-N-[1-(1-NAPHTHYL)-2,5-DIOXOTETRAHYDRO-1H-PYRROL-3-YL]THIOUREA is unique due to its combination of functional groups, which confer specific chemical and biological properties. Its structure allows for diverse chemical modifications, making it a versatile compound for various applications.

Properties

Molecular Formula

C35H32BrN5O2S

Molecular Weight

666.6g/mol

IUPAC Name

1-[1-[(4-bromophenyl)methyl]-3,5-dimethylpyrazol-4-yl]-3-(2,5-dimethylphenyl)-1-(1-naphthalen-1-yl-2,5-dioxopyrrolidin-3-yl)thiourea

InChI

InChI=1S/C35H32BrN5O2S/c1-21-12-13-22(2)29(18-21)37-35(44)41(33-23(3)38-39(24(33)4)20-25-14-16-27(36)17-15-25)31-19-32(42)40(34(31)43)30-11-7-9-26-8-5-6-10-28(26)30/h5-18,31H,19-20H2,1-4H3,(H,37,44)

InChI Key

DCVPWYOMEIJEQP-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C=C1)C)NC(=S)N(C2CC(=O)N(C2=O)C3=CC=CC4=CC=CC=C43)C5=C(N(N=C5C)CC6=CC=C(C=C6)Br)C

Canonical SMILES

CC1=CC(=C(C=C1)C)NC(=S)N(C2CC(=O)N(C2=O)C3=CC=CC4=CC=CC=C43)C5=C(N(N=C5C)CC6=CC=C(C=C6)Br)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.